molecular formula C25H29ClF3N5O9 B1663749 Delafloxacin meglumine CAS No. 352458-37-8

Delafloxacin meglumine

Cat. No. B1663749
M. Wt: 636 g/mol
InChI Key: AHJGUEMIZPMAMR-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delafloxacin meglumine is a fluoroquinolone antibiotic used in trials studying the treatment of various diseases such as Gonorrhea, Hepatic Impairment, Bacterial Skin Diseases, Skin Structure Infections, and Community Acquired Pneumonia . It is a fourth-generation Fluoroquinolone with expanded activity against Gram-positive bacteria including multidrug-resistant strains of Streptococcus pneumoniae & Staphylococcus aureus (MRSA), as well as atypical pathogens .


Molecular Structure Analysis

The molecular formula of Delafloxacin meglumine is C25H29ClF3N5O9 . The 1H and 13C NMR signals of Delafloxacin meglumine were assigned, and the two-dimensional signals were used to elucidate its structure . The crystal structure of Delafloxacin meglumine was studied by differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) .


Chemical Reactions Analysis

The unique chemical structure of Delafloxacin renders it a weak acid and results in increased potency in acidic environments . This property results in increased intracellular penetration and enhanced bactericidal activity under acidic conditions .


Physical And Chemical Properties Analysis

Delafloxacin meglumine has a molecular weight of 635.97 . It is a solid compound . The solubility of Delafloxacin meglumine in DMSO is 100 mg/mL .

Scientific Research Applications

1. Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

Delafloxacin meglumine has been approved by the FDA for treating acute bacterial skin and skin structure infections (ABSSSI). It is effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococci, and demonstrates potent activity against Enterobacteriaceae and Pseudomonas aeruginosa. This is supported by data from two phase III trials (Kaul, Kapoor, Dasgupta, & Chopra, 2018).

2. Treatment of Community-Acquired Pneumonia

Delafloxacin meglumine is currently being evaluated in phase III trials for the treatment of community-acquired pneumonia. Its efficacy in treating respiratory infections is highlighted by its broad-spectrum activity against resistant Gram-positive, Gram-negative, and anaerobic organisms (Markham, 2017).

3. Enhanced Potency in Acidic Environments

The distinct chemical structure of delafloxacin increases its potency in acidic environments, which is beneficial for treating infections in such conditions. This property is unique among fluoroquinolones and could provide an advantage in specific clinical settings (Mogle, Steele, Thomas, Bohan, & Kufel, 2018).

4. Activity Against Drug-Resistant Pathogens

Delafloxacin has shown good activity against a range of microorganisms, including those resistant to other fluoroquinolones. Its in vitro activity against resistant pathogens like MRSA is particularly notable (Candel & Peñuelas, 2017).

5. Potential for Treating Intracellular Infections

Delafloxacin's efficacy against intracellular pathogens, such as Staphylococcus aureus, is significant due to its enhanced penetration and activity in acidic environments typical of intracellular infections. This makes it a promising agent for treating such infections (Lemaire, Tulkens, & Van Bambeke, 2010).

6. Broad-Spectrum Antimicrobial Activity

Delafloxacin exhibits broad-spectrum antimicrobial activity, making it effective against a wide range of pathogens, including Gram-positive cocci and Gram-negative bacilli. This suggests its usefulness in treating various infections such as skin infections, respiratory infections, and urinary tract infections (Pfaller, Sader, Rhomberg, & Flamm, 2017).

7. Pharmacokinetic Properties in Special Populations

Studies on the pharmacokinetics of delafloxacin in patients with hepatic impairment indicate that no dose adjustment is needed in such populations, demonstrating its safety and efficacy across different patient groups (Hoover et al., 2016).

Safety And Hazards

Delafloxacin meglumine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing cancer. It causes damage to organs (digestive system, kidneys) through prolonged or repeated exposure .

Future Directions

Delafloxacin meglumine has been approved for the treatment of acute bacterial skin and skin structure infections and is currently being evaluated in a phase 3 trial among patients with community-acquired pneumonia . It is also used for the treatment of pneumonia and skin and structure infection .

properties

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJGUEMIZPMAMR-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClF3N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188740
Record name Delafloxacin meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delafloxacin meglumine

CAS RN

352458-37-8
Record name Delafloxacin meglumine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352458378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delafloxacin meglumine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAFLOXACIN MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7V53U4U4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delafloxacin meglumine
Reactant of Route 2
Delafloxacin meglumine
Reactant of Route 3
Delafloxacin meglumine
Reactant of Route 4
Delafloxacin meglumine
Reactant of Route 5
Delafloxacin meglumine
Reactant of Route 6
Delafloxacin meglumine

Citations

For This Compound
45
Citations
JM Remy, CA Tow-Keogh, TS McConnell… - Journal of …, 2012 - academic.oup.com
… The compounds in this study included delafloxacin meglumine salt (Rib-X Pharmaceuticals, New Haven, CT, USA), ciprofloxacin and moxifloxacin (LKT Laboratories, St. Paul, MN, USA)…
Number of citations: 136 academic.oup.com
MF Azam, MS Rahman, GM Al Amin, MI Miah, YS Koh - 미생물학회지, 2021 - dbpia.co.kr
The resistance of currently used antibiotics has emerged the necessity of a new one. Delafloxacin is a new fluoroquinolone derivative that is distinct from its competitors. Among the …
Number of citations: 3 www.dbpia.co.kr
BT Mogle, JM Steele, SJ Thomas… - Journal of …, 2018 - academic.oup.com
… (equivalent to 433 mg of delafloxacin meglumine). Delafloxacin must be reconstituted with … 450 mg tablets (equivalent to 649 mg delafloxacin meglumine) and is supplied in bottles of …
Number of citations: 63 academic.oup.com
G Kaul, E Kapoor, A Dasgupta… - Drugs of Today …, 2018 - europepmc.org
Delafloxacin meglumine (Baxdela, WQ-3034, ABT-492, RX-3341; Melinta Therapeutics) was approved by the US Food and Drug Administration (FDA) in June 2017 for the treatment of …
Number of citations: 1 europepmc.org
DA Hussar, MA Walter - Journal of the American Pharmacists Association, 2018 - japha.org
… Delafloxacin meglumine is supplied in tablets and as a lyophilized powder for injection in quantities equivalent to 450 mg delafloxacin (tablets) and 300 mg for injection. The contents of …
Number of citations: 1 www.japha.org
R Hoover, TC Marbury, RA Preston… - The Journal of …, 2017 - Wiley Online Library
… Each vial contains the following ingredients: 433 mg delafloxacin meglumine equivalent of 300 mg free acid, 58.56 mg meglumine, 2.4 g sulfobutylether-β-cyclodextrin (SBECD), 3.4 mg …
Number of citations: 36 accp1.onlinelibrary.wiley.com
AC Flick, CA Leverett, HX Ding, E McInturff… - Journal of Medicinal …, 2019 - ACS Publications
… Delafloxacin Meglumine (Baxdela) Delafloxacin meglumine is a fluoroquinolone antibiotic … -d-glycamine followed by crystallization provided delafloxacin meglumine (III) in 73% yield. …
Number of citations: 49 pubs.acs.org
RK Hoover, H Alcorn Jr, L Lawrence… - The Journal of …, 2018 - Wiley Online Library
… Each vial contains the following ingredients: 433 mg delafloxacin meglumine equivalent of 300 mg free acid, 58.56 mg meglumine, 2.4 g sulfobutylether-β-cyclodextrin (SBECD; Captisol…
Number of citations: 29 accp1.onlinelibrary.wiley.com
W So, JL Crandon, DP Nicolau - The Journal of Urology, 2015 - Elsevier
… We used analytical grade delafloxacin meglumine (lot 71263AA002, ScinoPharm Taiwan, Tainan, Taiwan, Republic of China) and analytical grade ciprofloxacin (lot P500044, Sigma-…
Number of citations: 41 www.sciencedirect.com
R Hoover, H Alcorn Jr, L Lawrence… - The Journal of …, 2018 - Wiley Online Library
… The contents were delafloxacin meglumine salt, SBECD, meglumine, EDTA, sodium hydroxide and/or hydrochloric acid for pH adjustment, and water. …
Number of citations: 15 accp1.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.